molecular formula C19H19N3O4 B2917107 2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one CAS No. 899968-07-1

2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2917107
CAS RN: 899968-07-1
M. Wt: 353.378
InChI Key: FGTYNEBNQJCGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one, also known as PTP-1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.

Scientific Research Applications

Synthesis and Molecular Docking

  • Novel pyridine and fused pyridine derivatives, including structures related to "2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one," have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. These compounds demonstrated moderate to good binding energies, indicating potential biological relevance. Notably, these derivatives exhibited antimicrobial and antioxidant activity, suggesting their utility in various scientific applications beyond pharmacological use (Flefel et al., 2018).

Coordination Chemistry and Metal Complexes

  • Research into the coordination chemistry of ligands related to the queried compound has yielded insights into their ability to form complexes with metals such as Ru and Co. These complexes have been studied for their properties and applications, including water oxidation and the formation of supramolecular structures. For example, dinuclear complexes with well-defined structures have been characterized and shown to evolve oxygen in the presence of Ce(IV), highlighting their potential in catalytic processes (Zong & Thummel, 2005).

Anticancer Activity and Molecular Docking Studies

  • A series of 3(2H)-one pyridazinone derivatives, structurally related to the queried compound, were synthesized with potential antioxidant activity. These derivatives were evaluated through molecular docking studies against specific proteins, suggesting their potential in anticancer research. The results indicated that all compounds possess potent antioxidant activities at certain concentrations, underscoring their scientific relevance in studies targeting oxidative stress and cancer (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-16-10-13(11-17(25-2)19(16)26-3)15-7-8-18(23)22(21-15)12-14-6-4-5-9-20-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTYNEBNQJCGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-2-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.